molecular formula C17H16FN5O B6709233 N-[3-(3-fluorophenyl)propyl]-5-(triazol-1-yl)pyridine-3-carboxamide

N-[3-(3-fluorophenyl)propyl]-5-(triazol-1-yl)pyridine-3-carboxamide

Cat. No.: B6709233
M. Wt: 325.34 g/mol
InChI Key: DBOYJQHNUJLIGV-UHFFFAOYSA-N
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Description

N-[3-(3-fluorophenyl)propyl]-5-(triazol-1-yl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a triazole moiety and a carboxamide group, along with a fluorophenylpropyl side chain

Properties

IUPAC Name

N-[3-(3-fluorophenyl)propyl]-5-(triazol-1-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O/c18-15-5-1-3-13(9-15)4-2-6-20-17(24)14-10-16(12-19-11-14)23-8-7-21-22-23/h1,3,5,7-12H,2,4,6H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOYJQHNUJLIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCCNC(=O)C2=CC(=CN=C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-fluorophenyl)propyl]-5-(triazol-1-yl)pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the pyridine ring: This can be achieved through a cyclization reaction involving suitable starting materials.

    Introduction of the triazole moiety: This step often involves a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.

    Attachment of the fluorophenylpropyl side chain: This can be done through a nucleophilic substitution reaction using a suitable fluorophenylpropyl halide.

    Formation of the carboxamide group: This step typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-fluorophenyl)propyl]-5-(triazol-1-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

N-[3-(3-fluorophenyl)propyl]-5-(triazol-1-yl)pyridine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, infectious diseases, and neurological disorders.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes, receptors, and proteins.

    Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms, helping to elucidate the role of specific molecular targets.

    Pharmaceutical Development: It is explored as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of N-[3-(3-fluorophenyl)propyl]-5-(triazol-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(3-chlorophenyl)propyl]-5-(triazol-1-yl)pyridine-3-carboxamide
  • N-[3-(3-bromophenyl)propyl]-5-(triazol-1-yl)pyridine-3-carboxamide
  • N-[3-(3-methylphenyl)propyl]-5-(triazol-1-yl)pyridine-3-carboxamide

Uniqueness

N-[3-(3-fluorophenyl)propyl]-5-(triazol-1-yl)pyridine-3-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to molecular targets, making it a valuable scaffold for drug development.

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